4-Vinyl-2,3-dihydrobenzofuran
Overview
Description
4-Vinyl-2,3-dihydrobenzofuran: is an organic compound with the molecular formula C10H10O It is a derivative of dihydrobenzofuran, featuring a vinyl group attached to the fourth position of the benzofuran ring
Mechanism of Action
Target of Action
It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus .
Mode of Action
It has been used as a substrate in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus . This enzyme can catalyze the enantioselective epoxidation of terminal olefins .
Biochemical Pathways
It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus , which is involved in the metabolism of styrene and its derivatives.
Result of Action
It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus , which can catalyze the enantioselective epoxidation of terminal olefins .
Action Environment
It has been used in studies involving the enzyme styrene monooxygenase (sestya) from streptomyces exfoliatus , which can catalyze the enantioselective epoxidation of terminal olefins . The inactivation half-life of the mutants M6R and M5S at 40°C was increased to 25.4 and 5.9-fold of the wild-type, respectively .
Biochemical Analysis
Biochemical Properties
4-Vinyl-2,3-dihydrobenzofuran plays a significant role in biochemical reactions, particularly in the context of epoxidation. It interacts with enzymes such as styrene monooxygenase (SeStyA) from Streptomyces exfoliatus, which catalyzes the enantioselective epoxidation of terminal olefins . The interaction between this compound and SeStyA involves the enzyme binding to the vinyl group of the compound, facilitating the formation of an epoxide intermediate. This reaction is crucial for the synthesis of various enantiomerically pure compounds used in pharmaceuticals.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. For instance, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. In the case of SeStyA, this compound binds to the enzyme’s active site, facilitating the epoxidation reaction . Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of specific genes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-vinyl-2,3-dihydrobenzofuran typically involves the reaction of 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium compound and a base. This reaction produces crude this compound, which is then purified through distillation . The reaction conditions are crucial for achieving high yields and purity. For instance, the reaction is often carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous or intermittent supply of the crude product to a distillation apparatus, where it is purified . The use of palladium catalysts and bases is optimized to ensure efficient conversion and high yield.
Chemical Reactions Analysis
Types of Reactions: 4-Vinyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Hydrogenation using palladium or other metal catalysts is a typical method.
Substitution: Halogenation or other electrophilic reagents can be used for substitution reactions.
Major Products:
Epoxides: Formed through oxidation reactions.
Ethyl derivatives: Resulting from reduction reactions.
Substituted benzofurans: Produced through substitution reactions.
Scientific Research Applications
4-Vinyl-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-Ethyl-2,3-dihydrobenzofuran: Similar structure but with an ethyl group instead of a vinyl group, affecting its reactivity and applications.
Benzofuran: The fully aromatic counterpart, which has different chemical properties and reactivity.
Uniqueness: 4-Vinyl-2,3-dihydrobenzofuran is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical applications.
Properties
IUPAC Name |
4-ethenyl-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZOPMPOGRQZCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2CCOC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466043 | |
Record name | 4-Vinyl-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230642-84-9 | |
Record name | 4-Ethenyl-2,3-dihydrobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=230642-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Vinyl-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches for producing 4-vinyl-2,3-dihydrobenzofuran?
A1: Two main synthetic approaches are highlighted in the research:
- Palladium-catalyzed reaction: One method involves reacting 4-halo-2,3-dihydrobenzofuran with ethylene in the presence of a palladium compound and a base. This reaction yields crude this compound, which is then purified through distillation [].
- Imidate ester chemistry and phase-transfer catalysis: This two-step process starts with treating 2,3-bis(2-hydroxyethyl)phenol with the Vilsmeier reagent to generate a bis-imidate intermediate. This intermediate is then converted to 4-(2-chloroethyl)-2,3-dihydrobenzofuran through ring closure and chloride displacement reactions. Finally, dehydrohalogenation using a phase-transfer catalyst yields this compound [].
Q2: What is a notable application of this compound in organic synthesis?
A2: this compound serves as a crucial starting material in the asymmetric synthesis of (−)-tasimelteon []. This drug is used to treat Non-24-Hour Sleep-Wake Disorder in blind individuals. The synthesis utilizes the Corey-Bakshi-Shibata (CBS) asymmetric reduction of a ketone derived from this compound as a key step.
Q3: Are there any studies on enhancing the enzymatic epoxidation of this compound?
A3: While not directly discussed in the provided abstracts, research exists on using engineered enzymes to enhance the epoxidation of this compound. For instance, mutants of the enzyme Sestya have shown improved stability and enantioselectivity in catalyzing the stereo-complementary epoxidation of this compound []. This highlights the potential for biocatalytic approaches in modifying and utilizing this compound.
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